molecular formula C10H11F3 B1439520 2,4,5-Trimethylbenzotrifluoride CAS No. 1186194-83-1

2,4,5-Trimethylbenzotrifluoride

Cat. No.: B1439520
CAS No.: 1186194-83-1
M. Wt: 188.19 g/mol
InChI Key: GHCRKFYOUAPPOI-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzotrifluoride: is an organic compound that belongs to the class of trifluoromethyl-substituted aromatic hydrocarbons. It is characterized by the presence of three methyl groups and one trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Scientific Research Applications

2,4,5-Trimethylbenzotrifluoride has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylbenzotrifluoride typically involves the trifluoromethylation of a suitable aromatic precursor. One common method is the reaction of 2,4,5-trimethylbenzyl chloride with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylbenzotrifluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methyl groups can activate the ring towards such reactions.

    Nucleophilic Aromatic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic aromatic substitution reactions, especially under strong basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.

    Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylbenzotrifluoride involves its interaction with molecular targets through its trifluoromethyl and methyl groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    Benzotrifluoride (Trifluoromethylbenzene): Lacks the methyl groups present in 2,4,5-Trimethylbenzotrifluoride.

    2,4,6-Trimethylbenzotrifluoride: Similar structure but with different positions of the methyl groups.

    Parachlorobenzotrifluoride: Contains a chlorine atom instead of the methyl groups.

Uniqueness: this compound is unique due to the specific arrangement of its methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

1,2,4-trimethyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRKFYOUAPPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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